Hexadecyltrimethylammonium tetrafluoroborate

Overview

Description

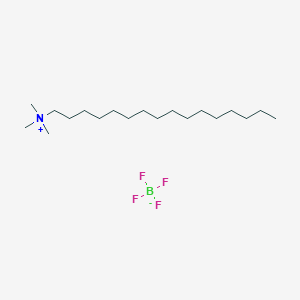

Hexadecyltrimethylammonium tetrafluoroborate (HTATB) is an organic compound that has been used in a variety of scientific applications. It is a quaternary ammonium salt composed of a trimethylammonium cation and a tetrafluoroborate anion. HTATB has been used in a variety of scientific applications, such as organic synthesis, drug delivery, and biochemistry.

Scientific Research Applications

Surface Activity in Binary Systems

Hexadecyltrimethylammonium tetrafluoroborate (CTA-BF4) demonstrates unique surface-active properties when mixed with other compounds in aqueous solutions. The formation of CTA-BF4 in mixtures with hexadecyltrimethylammonium bromide (CTA-Br) and 1-butyl-3-methylimidazolium tetrafluoroborate (bmim-BF4) leads to changes in surface tension and conductivity, indicating its potential in applications that require control of surface properties (Comelles et al., 2017).Synthesis of Mesoporous Silica Materials

This compound is used in synthesizing mesoporous silica materials like MCM-41. These materials, characterized by their nanosized silica spheres and specific pore sizes, are crucial for applications such as drug delivery and catalyst support. The use of tetrafluoroborate-based templates has shown promising results in the synthesis process (Guncheva et al., 2018).Removal of Contaminants from Aqueous Solutions

In environmental applications, hexadecyltrimethylammonium bromide immobilized mesoporous SiO2 hollow spheres, related to this compound, have been developed for efficient removal of contaminants like perfluorooctane sulfonate (PFOS) from aqueous solutions. This application is significant for water purification and environmental remediation processes (Zhou et al., 2013).Fuel Cell Applications

In the field of energy, hexadecyltrimethylammonium bromide-functionalized graphene, a compound similar in structure to this compound, has been used as a support for nanoparticle catalysts in fuel cell cathodes. This application demonstrates the potential of hexadecyltrimethylammonium compounds in enhancing the performance of energy conversion devices (Nam et al., 2012).Surface Modification of Cellulose Nanocrystals

Hexadecyltrimethylammonium bromide, structurally related to this compound, has been utilized for the surface modification of cellulose nanocrystals. This modification is crucial for developing new materials with improved properties for various applications, such as composites and nanomaterials (Kaboorani & Riedl, 2015).Catalysis in Chemical Synthesis

Hexadecyltrimethylammonium salts have been employed as ligands in catalytic processes, such as the aerobic oxidation of primary aliphatic alcohols to aldehydes. This showcases the versatility of hexadecyltrimethylammonium compounds in facilitating various chemical reactions, which is a key aspect in synthetic chemistry (Barats & Neumann, 2010).

Safety and Hazards

Hexadecyltrimethylammonium tetrafluoroborate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

Hexadecyltrimethylammonium Tetrafluoroborate, also known as Cetyltrimethylammonium Tetrafluoroborate, is a quaternary ammonium compound . The primary targets of this compound are biological and organic materials, where it acts as a surface-active agent .

Mode of Action

The compound interacts with its targets through electrostatic interactions, hydrogen bonding, and van der Waals forces . It forms micelles in aqueous solutions, which can interact with both polar and nonpolar endgroups of cell membranes, making it an effective antiseptic agent against bacteria and fungi . It also plays a role in the synthesis of mesoporous silica materials of the MCM-41 type .

Biochemical Pathways

The compound affects the synthesis of mesoporous silica materials. It acts as a template for the synthesis, influencing the structure and properties of the resulting materials . The pore size of the materials is dependent on the cation structure of the templates .

Result of Action

The compound’s action results in the formation of mesoporous silica materials with specific properties, such as a high specific surface area and controlled pore sizes . These materials have applications in various fields, including catalysis, sensing, drug delivery, sorption, separation, and purification processes .

Action Environment

The action of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other ions. For example, the formation of mesoporous silica materials is a room-temperature synthesis process . Additionally, the compound’s effectiveness as an antiseptic can be influenced by the presence of organic matter and other substances that can interfere with its action .

Biochemical Analysis

Biochemical Properties

Hexadecyltrimethylammonium tetrafluoroborate plays a crucial role in biochemical reactions, particularly in the synthesis of mesoporous silica materials. It interacts with enzymes, proteins, and other biomolecules through its hydrophobic and hydrophilic regions. For instance, it has been used as a template in the synthesis of mesoporous silica materials of the MCM-41 type, where it interacts with silica precursors to form well-ordered structures . Additionally, this compound can interact with proteins such as insulin and lipase, enhancing their loading capacity in mesoporous materials .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its surfactant properties can disrupt cell membranes, leading to changes in membrane permeability and ion transport . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes involved in cellular metabolism and signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through hydrophobic and electrostatic interactions. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function and metabolism, while at high doses, it can cause toxic or adverse effects . For example, high doses of this compound have been shown to cause cell membrane disruption and cytotoxicity in animal models . Threshold effects have also been observed, where the compound exhibits different biochemical activities at varying concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . For instance, it has been shown to interact with enzymes involved in lipid metabolism, thereby influencing the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, affecting its localization and activity . For example, the compound can bind to membrane transporters, facilitating its uptake and distribution within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound can localize to the cell membrane, where it interacts with membrane proteins and lipids, affecting membrane structure and function .

properties

IUPAC Name |

hexadecyl(trimethyl)azanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.BF4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;2-1(3,4)5/h5-19H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVAQFUOBZOOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCCCCCCCCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584129 | |

| Record name | N,N,N-Trimethylhexadecan-1-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73257-08-6 | |

| Record name | N,N,N-Trimethylhexadecan-1-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyltrimethylammonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)